molecular formula C15H18BrN3 B7560705 N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-1-ethylpyrazol-4-amine

N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-1-ethylpyrazol-4-amine

Cat. No. B7560705
M. Wt: 320.23 g/mol
InChI Key: WQIGOYCSMSGGTP-UHFFFAOYSA-N
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Description

N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-1-ethylpyrazol-4-amine is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-1-ethylpyrazol-4-amine involves its binding to the sigma-1 receptor. This binding results in the modulation of intracellular calcium levels, which can have downstream effects on a variety of physiological processes.
Biochemical and Physiological Effects
Research has shown that N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-1-ethylpyrazol-4-amine can have a variety of biochemical and physiological effects. These include the modulation of pain perception, the enhancement of memory, and the regulation of mood.

Advantages and Limitations for Lab Experiments

One advantage of using N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-1-ethylpyrazol-4-amine in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological processes that are regulated by this receptor. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-1-ethylpyrazol-4-amine. These include:
1. Further investigation of the compound's effects on pain perception, memory, and mood regulation.
2. Exploration of the compound's potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and depression.
3. Development of more selective sigma-1 receptor ligands that can be used to study the physiological processes that are regulated by this receptor with greater specificity.
4. Investigation of the compound's potential for use in imaging studies, particularly in the development of new imaging agents for the sigma-1 receptor.
Conclusion
N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-1-ethylpyrazol-4-amine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. Its high affinity for the sigma-1 receptor makes it a useful tool for studying the physiological processes that are regulated by this receptor, and it has shown promise as a potential therapeutic agent for neurological disorders. Further research is needed to fully understand the compound's effects and potential applications.

Synthesis Methods

The synthesis of N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-1-ethylpyrazol-4-amine involves the reaction of 6-bromo-2-tetralone with ethyl hydrazinecarboxylate, followed by reduction with sodium borohydride. The resulting compound is then treated with acetic anhydride to yield the final product.

Scientific Research Applications

N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-1-ethylpyrazol-4-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, memory, and mood regulation.

properties

IUPAC Name

N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-1-ethylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3/c1-2-19-10-15(9-17-19)18-14-6-4-11-7-13(16)5-3-12(11)8-14/h3,5,7,9-10,14,18H,2,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIGOYCSMSGGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)NC2CCC3=C(C2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-1-ethylpyrazol-4-amine

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